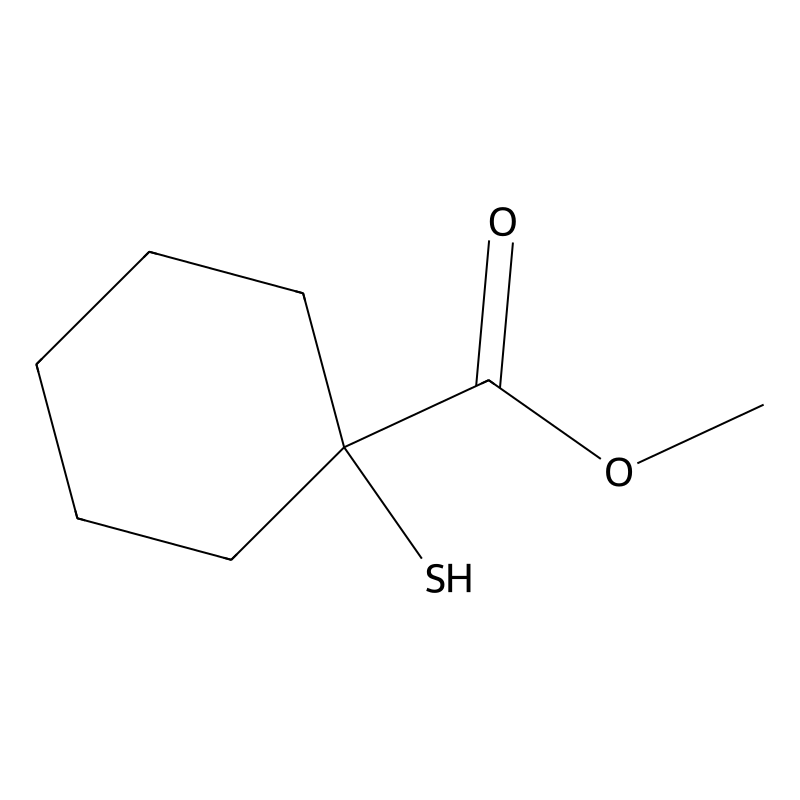

Methyl 1-mercaptocyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of the Application

Methyl-ACC is a structural analog of ACC, the direct precursor of ethylene, an important gaseous phytohormone regulating a myriad of physiological and developmental processes in plants.

Methods of Application or Experimental Procedures

Methyl-ACC is applied to plants to trigger enhanced ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit. The exact methods of application and experimental procedures would depend on the specific study or application.

Results or Outcomes

Methyl-ACC triggered enhanced ethylene-related responses in plants similar to the effects of ACC. These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries.

Methyl 1-mercaptocyclohexanecarboxylate is an organic compound characterized by its mercapto group and a cyclohexane ring. It features a methyl ester functional group, which contributes to its reactivity and solubility properties. The compound's molecular formula is , and it has a molecular weight of approximately 188.29 g/mol. The presence of the thiol group (–SH) in its structure imparts unique chemical properties, making it an interesting subject of study in organic chemistry.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult with a safety professional before handling any unknown chemical.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Ester Hydrolysis: In the presence of water and acid or base, the ester group can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Michael Addition: The compound can participate in Michael addition reactions due to the presence of the double bond in certain derivatives.

These reactions highlight the compound's versatility and potential for further functionalization.

Several methods have been explored for synthesizing Methyl 1-mercaptocyclohexanecarboxylate:

- Nucleophilic Substitution: One common approach involves the reaction of cyclohexanecarboxylic acid with methyl iodide in the presence of a base to form the methyl ester, followed by treatment with hydrogen sulfide to introduce the thiol group.

- Reduction Reactions: Starting from cyclohexanecarboxylic acid derivatives, reduction processes can yield the desired mercapto compound.

- Grignard Reaction: Utilizing a Grignard reagent derived from cyclohexane derivatives can lead to the formation of the mercapto group through subsequent reactions with sulfur-containing compounds.

Each method offers distinct advantages in terms of yield and purity, making them suitable for various laboratory settings.

Methyl 1-mercaptocyclohexanecarboxylate has potential applications across several fields:

- Pharmaceuticals: Its unique structure may allow it to serve as a precursor or intermediate in drug synthesis.

- Agriculture: The compound could be explored for use as a pesticide or fungicide due to its potential antimicrobial properties.

- Flavoring Agents: Given its organic nature, it may find applications in flavor chemistry, contributing to specific aroma profiles.

These applications underscore the compound's versatility and potential for commercial exploitation.

Interaction studies involving Methyl 1-mercaptocyclohexanecarboxylate primarily focus on its reactivity with biological molecules and other chemical species:

- Protein Binding: Investigating how this compound interacts with proteins could reveal insights into its biological activity and mechanisms of action.

- Reactivity with Nucleophiles: Understanding how Methyl 1-mercaptocyclohexanecarboxylate reacts with various nucleophiles can help predict its behavior in biological systems.

- Enzyme Inhibition Studies: Its potential as an inhibitor of specific enzymes could be explored through kinetic studies.

Such interactions are crucial for elucidating the compound's role in biological systems and its potential therapeutic applications.

Methyl 1-mercaptocyclohexanecarboxylate shares structural similarities with several other compounds that contain both thiol and ester functionalities. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-mercaptoacetate | Ethyl ester with a thiol group | Used as a building block in organic synthesis |

| Propyl 3-mercaptopropanoate | Propyl ester with a thiol group | Exhibits different reactivity patterns |

| Benzyl 4-mercaptobutanoate | Benzyl ester with a thiol group | Known for its antimicrobial properties |

Uniqueness of Methyl 1-mercaptocyclohexanecarboxylate

Methyl 1-mercaptocyclohexanecarboxylate is unique due to its cyclohexane ring structure, which influences its steric properties and reactivity compared to linear or aromatic analogs. This structural characteristic may enhance its potential interactions within biological systems, setting it apart from other similar compounds.